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molecular formula C9H8BrFOS B8464287 2-Bromo-1-[5-fluoro-2-(methylthio)phenyl]ethanone

2-Bromo-1-[5-fluoro-2-(methylthio)phenyl]ethanone

Cat. No. B8464287
M. Wt: 263.13 g/mol
InChI Key: BANIOQKXUNHCJF-UHFFFAOYSA-N
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Patent
US06391870B2

Procedure details

To a stirring solution of 20c (2.07 g, 11.34 mmol), carbon tetrachloride (62 ml) and glacial acetic acid (2.07 ml) was added at room temperature a solution of bromine (μL 546.6, 10.66 mmol) in carbon tetrachloride (34 ml). The first drop was added and after 20 minutes the solution was added dropwise in 4 hours. After stirring for 16 hours the solvent was distilled and to the residue was added water and solid sodium bicarbonate (to pH 7), the organic phase was separated and water extracted with dichloromethane (3×30 ml), the organic layers were dried and evaporated. The crude product was chromatographed (70% petroleum ether 40-60° in dichloromethane) to give 1.90 g of 21c as a yellowish solid (64% yield). 1H NMR (CDCl3) δ7.47-7.42 (dd, 1H, J=8.85, 2.84 Hz); 7.38-7.18(m, 2H); 4.42 (s, 2H); 2.43 (s, 3H).
Name
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Quantity
10.66 mmol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([S:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.C(O)(=O)C.[Br:17]Br>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:9][C:8]([C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[S:11][CH3:12])=[O:10]

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C(C)=O)SC
Name
Quantity
2.07 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10.66 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
34 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
62 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The first drop was added and after 20 minutes the solution
Duration
20 min
ADDITION
Type
ADDITION
Details
was added dropwise in 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
was distilled and to the residue
ADDITION
Type
ADDITION
Details
was added water and solid sodium bicarbonate (to pH 7)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
water extracted with dichloromethane (3×30 ml)
CUSTOM
Type
CUSTOM
Details
the organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (70% petroleum ether 40-60° in dichloromethane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCC(=O)C1=C(C=CC(=C1)F)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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